REACTION_CXSMILES
|
[P].[V:2].[P:3](=[O:7])([OH:6])([OH:5])[OH:4].C(O)(=O)C(O)=[O:10].[O-2:14].[O-2].[O-2].[O-2].[O-2].[V+5].[V+5]>O>[OH-:4].[OH-:10].[OH-:14].[OH-:4].[OH-:4].[O-2:4].[O-2:4].[O-2:4].[O-2:4].[O-2:4].[O-:5][P:3]([O-:7])([O-:6])=[O:4].[O-:5][P:3]([O-:7])([O-:6])=[O:4].[O-:5][P:3]([O-:7])([O-:6])=[O:4].[O-:5][P:3]([O-:7])([O-:6])=[O:4].[O-:5][P:3]([O-:7])([O-:6])=[O:4].[V:2].[V:2].[V:2].[V:2].[V:2].[V:2] |f:4.5.6.7.8.9.10,12.13.14.15.16.17.18.19.20.21.22.23.24.25.26.27.28.29.30.31.32|
|
Name
|
oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[V]
|
Name
|
|
Quantity
|
2.55 kg
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
1.842 kg
|
Type
|
reactant
|
Smiles
|
[O-2].[O-2].[O-2].[O-2].[O-2].[V+5].[V+5]
|
Name
|
|
Quantity
|
2.956 kg
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
3 kg
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[V].[V].[V].[V].[V].[V]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |